![molecular formula C17H16F3NO3S B6385082 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261991-27-8](/img/structure/B6385082.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a phenol derivative with a pyrrolidinylsulfonyl group attached to the 5-position of the phenyl ring and a trifluoromethyl group attached to the 3-position of the phenyl ring. This compound has been used to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic assays, as well as a tool in studies of enzyme kinetics and inhibitor studies. It has also been used in studies of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is believed to be related to its ability to act as a substrate for enzymes. Specifically, it is believed to be a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that it is able to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to have a protective effect on cells, potentially reducing the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and can be used in a wide range of assays. It is also relatively inexpensive, making it a cost-effective choice for research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and therefore must be used in aqueous solutions with other solvents. Additionally, it can be toxic at high concentrations, and therefore must be used with caution.
Orientations Futures
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in scientific research is still in its early stages. There are many potential future directions for research, including further studies of its biochemical and physiological effects, as well as its potential applications in drug metabolism and pharmacokinetics. Additionally, further studies could be conducted to explore its potential use in other laboratory experiments, such as in the study of enzyme kinetics and inhibitor studies. Lastly, further research could be done to study the potential toxicity of the compound at high concentrations.
Méthodes De Synthèse
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) can be synthesized from 4-chlorobenzene sulfonyl chloride and 4-pyrrolidinylbenzene. The reaction of the two compounds in an aqueous solution of sodium hydroxide yields the desired compound in 95% yield.
Propriétés
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-17(19,20)14-9-13(10-15(22)11-14)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANQIGIKGNQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686772 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261991-27-8 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

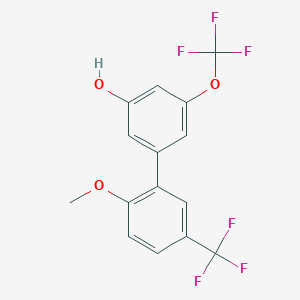
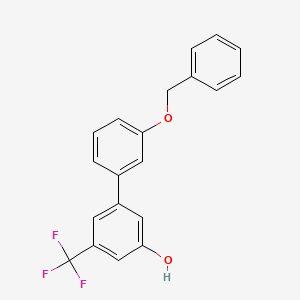
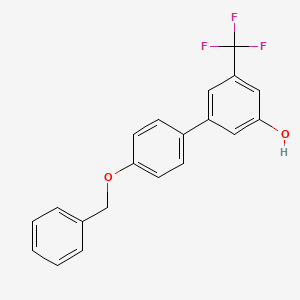


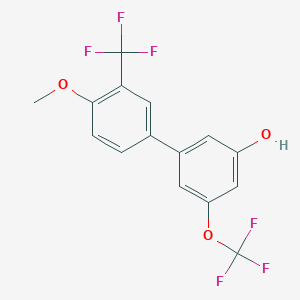
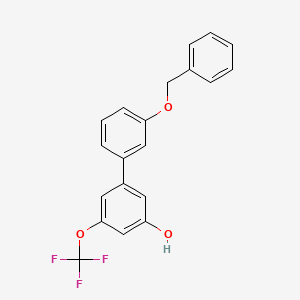
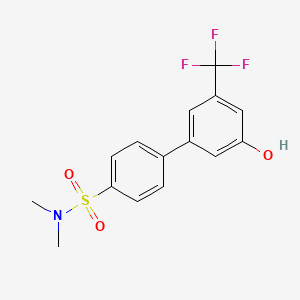
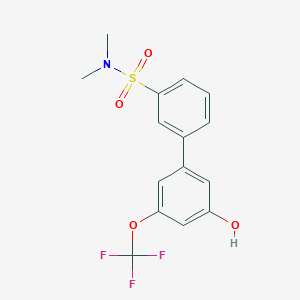

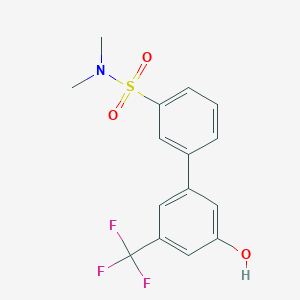
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
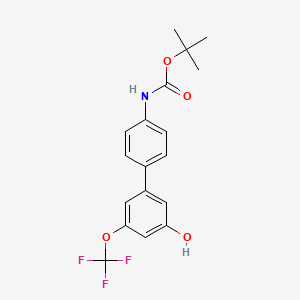
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)